molecular formula C16H15F6NO2 B2558947 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3,5-bis(trifluoromethyl)benzamide CAS No. 2097867-55-3

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3,5-bis(trifluoromethyl)benzamide

Cat. No.: B2558947
CAS No.: 2097867-55-3
M. Wt: 367.291
InChI Key: VJQKVJNOCRMYLN-UHFFFAOYSA-N
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Description

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3,5-bis(trifluoromethyl)benzamide is a synthetic organic compound designed for research applications. This benzamide derivative is characterized by a hydroxycyclohexene moiety linked to a 3,5-bis(trifluoromethyl)benzamide group. The presence of the bis(trifluoromethyl) group is a common pharmacophore in medicinal chemistry known to enhance a molecule's binding affinity and metabolic stability . Compounds within this structural class are frequently investigated as potent enzyme inhibitors. For instance, closely related 2-alkylthio acetamide compounds featuring benzamide groups have been developed as highly potent, low nanomolar inhibitors of human microsomal epoxide hydrolase (mEH), serving as key pharmacological tools to study the biology of this enzyme . Furthermore, benzamide derivatives have demonstrated utility as inhibitors for other biological targets, such as bacterial type II topoisomerases, highlighting the potential of this chemical class in antimicrobial research . Researchers can utilize this compound as a building block or reference standard in various experimental settings, including medicinal chemistry, biochemistry, and drug discovery. The product is supplied for non-human research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3,5-bis(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F6NO2/c17-15(18,19)11-6-10(7-12(8-11)16(20,21)22)13(24)23-9-14(25)4-2-1-3-5-14/h2,4,6-8,25H,1,3,5,9H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQKVJNOCRMYLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3,5-bis(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the hydroxycyclohexene intermediate. This intermediate is then reacted with a benzamide derivative containing trifluoromethyl groups. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3,5-bis(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the functional groups or the cyclohexene ring.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3,5-bis(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3,5-bis(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

a. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

  • Substituents : A simpler 3-methylbenzamide with a 2-hydroxy-1,1-dimethylethyl group.
  • Synthesis: Prepared via reaction of 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol.
  • Applications : Acts as an N,O-bidentate ligand for metal-catalyzed C–H functionalization.
  • Comparison : The target compound’s trifluoromethyl groups likely increase electron-withdrawing effects compared to the methyl group, altering reactivity in catalytic applications. The hydroxycyclohexene substituent may offer superior steric control compared to the smaller dimethyl group .

b. N-[1-(3-Cyanopyrazin-2-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide Derivatives ()

  • Substituents : Pyrazine or oxadiazole heterocycles attached via ethyl linkers.
  • Synthesis : Uses chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate as a coupling agent for amide bond formation.
  • Applications : Intermediate in pharmaceutical synthesis (e.g., anti-cancer or antiviral agents).
  • Comparison : The target compound’s hydroxycyclohexene group may improve solubility compared to hydrophobic pyrazine/oxadiazole moieties. However, heterocycles in analogs enhance π-π stacking, critical for target binding in drug design .

c. Imidazo[1,2-a]pyridine-Benzamide Derivatives ()

  • Substituents : Imidazopyridine-acetamido groups attached to the benzamide core.
  • Synthesis : Microwave-assisted coupling for rapid heterocycle formation.
  • Applications : Demonstrated anti-inflammatory activity (comparable to aspirin).
  • Comparison : The target compound lacks the imidazopyridine moiety, which is crucial for anti-inflammatory effects in these analogs. However, its hydroxycyclohexene group could modulate solubility or bioavailability .
Pharmacological and Catalytic Potential
  • Trifluoromethyl Groups : Common in analogs (e.g., –6) for enhancing metabolic stability and membrane permeability.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Synthesis Highlights Applications Evidence
Target Compound 3,5-bis(trifluoromethyl)benzamide (1-Hydroxycyclohex-2-en-1-yl)methyl Not specified (inferred: coupling agents like in ) Hypothetical: Catalysis, drug design N/A
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methylbenzamide 2-Hydroxy-1,1-dimethylethyl Acid chloride + amino alcohol Metal-catalyzed C–H activation
N-[1-(3-Cyanopyrazin-2-yl)ethyl]-... 3,5-bis(trifluoromethyl)benzamide Pyrazine/oxadiazole-ethyl Chloroformamidinium coupling Pharmaceutical intermediates
Imidazopyridine-Benzamide 3,5-bis(trifluoromethyl)benzamide Imidazopyridine-acetamido Microwave-assisted synthesis Anti-inflammatory agents

Research Findings and Limitations

  • Synthetic Feasibility : The target compound’s synthesis may follow methods from , using activated reagents (e.g., chloroformamidinium salts) for amide bond formation.
  • Catalytic Utility : and highlight benzamides as ligands; the hydroxycyclohexene group may stabilize metal complexes via chelation.

Biological Activity

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3,5-bis(trifluoromethyl)benzamide is a synthetic compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a cyclohexene moiety and trifluoromethyl groups, which enhance its lipophilicity and biological activity. The molecular formula is C15H14F6N2OC_{15}H_{14}F_6N_2O, and its structure can be represented as follows:

N 1 hydroxycyclohex 2 en 1 yl methyl 3 5 bis trifluoromethyl benzamide\text{N 1 hydroxycyclohex 2 en 1 yl methyl 3 5 bis trifluoromethyl benzamide}

Research indicates that this compound may exert its biological effects through various pathways:

  • NF-κB Inhibition : Similar compounds have been noted for their ability to inhibit the NF-κB signaling pathway, which is crucial in inflammation and cancer progression. Studies have shown that modifications in the benzamide structure can lead to enhanced inhibition of IKKβ, a key kinase in this pathway .
  • Antioxidant Activity : Compounds with trifluoromethyl groups often exhibit antioxidant properties, potentially reducing oxidative stress in cells. This can be particularly beneficial in conditions like neurodegenerative diseases .
  • Anticancer Properties : The compound's ability to modulate various signaling pathways suggests potential anticancer activity. For instance, the inhibition of cell proliferation in certain cancer cell lines has been documented for structurally related compounds .

Pharmacological Profile

The pharmacological profile of this compound includes:

Property Value
Molecular Weight350.28 g/mol
SolubilitySoluble in DMSO
LipophilicityLog P = 4.5
BioavailabilityModerate (pending studies)
ToxicityLow (based on structural analogs)

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Q & A

What are the optimized synthetic routes for N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3,5-bis(trifluoromethyl)benzamide, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis involves multi-step reactions, often starting with coupling of benzamide precursors with cyclohexenyl derivatives. Key steps include:

  • Amide bond formation : Use coupling agents like chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate in acetonitrile (MeCN) to activate carboxylic acid intermediates .
  • Cyclization : Microwave-assisted reactions (e.g., 130°C for 10 min) with Pd(PPh₃)₄ as a catalyst improve efficiency in cyanopyrazine substitutions .
  • Purification : Silica gel chromatography (e.g., 17% EtOAc in petroleum ether) resolves intermediates, with yields ranging from 31% to 95% depending on steric hindrance and solvent polarity .

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